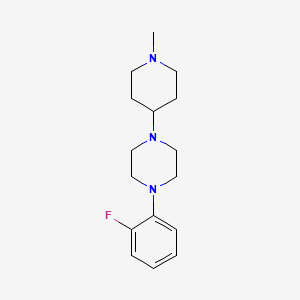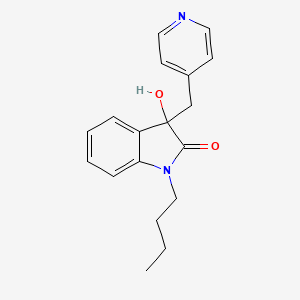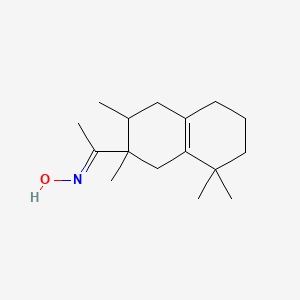![molecular formula C21H22N2O8 B5194444 4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)
4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)' is a synthetic compound that has garnered significant attention in scientific research. It is commonly referred to as 'MHI-148' and has been studied for its potential therapeutic applications in various diseases. In
Mécanisme D'action
The mechanism of action of MHI-148 is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. MHI-148 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
MHI-148 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the initiation and maintenance of inflammation. MHI-148 has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, MHI-148 has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
MHI-148 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has also been shown to be stable under various conditions, making it suitable for long-term storage. However, MHI-148 has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its pharmacokinetics and toxicity profile.
Orientations Futures
There are several future directions for the study of MHI-148. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and colitis. Further studies are needed to determine the efficacy and safety of MHI-148 in these diseases. Another potential application is in cancer therapy. MHI-148 has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Finally, MHI-148 has potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further studies are needed to optimize the synthesis method and to identify analogs with improved pharmacological properties.
In conclusion, MHI-148 is a synthetic compound that has shown promising results in scientific research. It has potential therapeutic applications in various diseases, including inflammatory diseases and cancer. Further studies are needed to elucidate its mechanism of action, pharmacokinetics, and toxicity profile. MHI-148 has potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
MHI-148 is synthesized by the reaction of 2,4-dihydroxybenzaldehyde and 4-oxobutanoic acid in the presence of a catalyst. The resulting compound is then subjected to further reactions to produce the final product. The synthesis method has been optimized to yield high purity and yield of MHI-148.
Applications De Recherche Scientifique
MHI-148 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. MHI-148 has been tested in various animal models and has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-[4-[[4-(3-carboxypropanoylamino)-3-hydroxyphenyl]methyl]-2-hydroxyanilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8/c24-16-10-12(1-3-14(16)22-18(26)5-7-20(28)29)9-13-2-4-15(17(25)11-13)23-19(27)6-8-21(30)31/h1-4,10-11,24-25H,5-9H2,(H,22,26)(H,23,27)(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSPAAIKAICREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)CCC(=O)O)O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5194364.png)
![6-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5194365.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5194381.png)



![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5194436.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B5194446.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)
![2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5194463.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)